[3-[(E)-(dodecanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate
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Overview
Description
[3-[(E)-(dodecanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazone linkage, a phenyl ring, and a dichlorobenzoate moiety, making it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(E)-(dodecanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate typically involves the condensation of dodecanoylhydrazine with an aldehyde or ketone to form the hydrazone linkage. This is followed by esterification with 2,4-dichlorobenzoic acid. The reaction conditions often include:
Solvent: Common solvents such as ethanol or methanol.
Catalysts: Acidic catalysts like hydrochloric acid or sulfuric acid.
Temperature: Reactions are usually carried out at elevated temperatures (50-100°C) to facilitate the condensation and esterification processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage.
Reduction: Reduction of the hydrazone linkage can lead to the formation of the corresponding hydrazine derivative.
Substitution: The phenyl and dichlorobenzoate moieties can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenyl or benzoate derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, [3-[(E)-(dodecanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate is studied for its potential as an antimicrobial or anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is explored for its pharmacological properties. Its hydrazone linkage is known to exhibit bioactivity, which can be harnessed for therapeutic purposes.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of [3-[(E)-(dodecanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The hydrazone linkage can form reversible covalent bonds with biological macromolecules, affecting their function. The dichlorobenzoate moiety can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- [3-[(E)-(hexanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate
- [3-[(E)-(octanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate
- [3-[(E)-(decanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate
Uniqueness
Compared to its analogs, [3-[(E)-(dodecanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate has a longer alkyl chain, which can influence its solubility, reactivity, and biological activity. The presence of the dichlorobenzoate moiety also adds to its uniqueness, providing additional sites for chemical modifications and interactions.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C26H32Cl2N2O3 |
---|---|
Molecular Weight |
491.4 g/mol |
IUPAC Name |
[3-[(E)-(dodecanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C26H32Cl2N2O3/c1-2-3-4-5-6-7-8-9-10-14-25(31)30-29-19-20-12-11-13-22(17-20)33-26(32)23-16-15-21(27)18-24(23)28/h11-13,15-19H,2-10,14H2,1H3,(H,30,31)/b29-19+ |
InChI Key |
QFBFLXMLUBYGAX-VUTHCHCSSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N/N=C/C1=CC(=CC=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CCCCCCCCCCCC(=O)NN=CC1=CC(=CC=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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